2-Bromo-5-chloro-4,6-dimethylnicotinonitrile
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Overview
Description
2-Bromo-5-chloro-4,6-dimethylnicotinonitrile is a heterocyclic organic compound with the molecular formula C8H6BrClN2. It is characterized by a bromine and chlorine atom attached to a nicotinonitrile ring, along with two methyl groups at positions 4 and 6. This compound is often used in various chemical syntheses and has significant applications in scientific research .
Preparation Methods
The synthesis of 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile typically involves the use of Vilsmeier-Haack reagent (DMF-POCl3). One common method starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is treated with the Vilsmeier-Haack reagent under reflux conditions for about 5 hours . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
2-Bromo-5-chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out under controlled temperatures and pressures.
Scientific Research Applications
This compound is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various heterocyclic compounds, which have applications in:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Acts as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. It can inhibit or activate certain pathways, depending on the functional groups attached to the nicotinonitrile ring. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
2-Bromo-5-chloro-4,6-dimethylnicotinonitrile can be compared with similar compounds such as:
- 2-Chloro-4,6-dimethylnicotinonitrile
- 2,5-Dichloro-4,6-dimethylnicotinonitrile
- 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
These compounds share similar structures but differ in their chemical reactivity and applications. The presence of different halogen atoms and functional groups can significantly alter their properties and uses .
Properties
IUPAC Name |
2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCFNOXATYYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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